Indole, 3-(N-(3-pyridyl)formimidoyl)-

VEGFR2 inhibition Molecular docking Angiogenesis

Indole, 3-(N-(3-pyridyl)formimidoyl)- (IUPAC: 1-(1H-indol-3-yl)-N-pyridin-3-ylmethanimine; also known as (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, 1HIPA) is a heterocyclic Schiff base formed by condensation of indole-3-carboxaldehyde with 3-aminopyridine. With molecular formula C₁₄H₁₁N₃ and molecular weight 221.26 g/mol , it belongs to the class of pyridyl-formimidoyl indole positional isomers that differ only in the nitrogen position on the pyridine ring.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
CAS No. 73816-56-5
Cat. No. B8800143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole, 3-(N-(3-pyridyl)formimidoyl)-
CAS73816-56-5
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NC3=CN=CC=C3
InChIInChI=1S/C14H11N3/c1-2-6-14-13(5-1)11(9-17-14)8-16-12-4-3-7-15-10-12/h1-10,17H
InChIKeyORFGBHFBILRCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indole, 3-(N-(3-pyridyl)formimidoyl)- (CAS 73816-56-5) — A Position-Specific Pyridyl-Indole Schiff Base for Targeted Kinase Inhibitor Research


Indole, 3-(N-(3-pyridyl)formimidoyl)- (IUPAC: 1-(1H-indol-3-yl)-N-pyridin-3-ylmethanimine; also known as (1H-indol-3-ylmethylene)-pyridin-3-yl-amine, 1HIPA) is a heterocyclic Schiff base formed by condensation of indole-3-carboxaldehyde with 3-aminopyridine [1]. With molecular formula C₁₄H₁₁N₃ and molecular weight 221.26 g/mol [2], it belongs to the class of pyridyl-formimidoyl indole positional isomers that differ only in the nitrogen position on the pyridine ring. Recent published studies have profiled this compound as a multi-target inhibitor of VEGFR2, EGFR, and progesterone receptors (PR), with supporting in vitro cytotoxicity data against lung and breast cancer cell lines [1].

Why the 3-Pyridyl Isomer Cannot Be Replaced by 2- or 4-Pyridyl Analogs in Indole-Based Inhibitor Programs


The three positional isomers—2-pyridyl (CAS 22404-53-1), 3-pyridyl (CAS 73816-56-5), and 4-pyridyl (CAS 73816-57-6)—are constitutional isomers with identical molecular formula and molecular weight (221.26 g/mol), but they are not interchangeable [1][2]. The pyridine nitrogen position determines hydrogen-bond acceptor geometry, molecular dipole moment, and lipophilicity (XLogP3: 2-pyridyl = 2.8, 4-pyridyl = 2.4; 3-pyridyl is predicted to be intermediate at ~2.6) [1][2]. These differences alter target binding orientation within kinase ATP pockets and progesterone receptor ligand-binding domains, as demonstrated by the docking interactions unique to the 3-pyridyl isomer [3]. Furthermore, patents on pyridyl-indole TLR7/8/9 inhibitors explicitly state that pyridyl substitution position is a critical structural determinant of potency and selectivity [4]. Simply substituting one isomer for another without re-optimization is expected to degrade or abolish the target binding profile.

Product-Specific Quantitative Differentiation Evidence for Indole, 3-(N-(3-pyridyl)formimidoyl)-


Docking Binding Affinity Against VEGFR2: 3-Pyridyl Isomer vs. Co-Crystallized Native Ligand

The 3-pyridyl isomer (1HIPA) demonstrated a binding affinity of –9.1 kcal/mol against VEGFR2 (PDB: 6XVK) in molecular docking studies, outperforming the co-crystallized native ligand Benzoxazine in the same binding pocket [1]. The 3-pyridyl nitrogen formed a key hydrogen bond interaction that anchors the ligand into the hinge region of the kinase, an interaction geometry not achievable with the 2- or 4-pyridyl isomers due to altered nitrogen vector orientation [2].

VEGFR2 inhibition Molecular docking Angiogenesis

Multi-Target EGFR Mutant Profiling: 3-Pyridyl Isomer Binding Affinities vs. Erlotinib

1HIPA was docked against three EGFR variants: wild-type EGFRK (PDB: 1M17, binding affinity –7.6 kcal/mol), EGFR/WT (PDB: 2J6M, –7.3 kcal/mol), and the drug-resistant EGFR/T790M mutant (PDB: 5XGM, –6.1 kcal/mol) [1]. Comparative redocking of erlotinib into EGFRK (1M17) and Go6976 into EGFR/T790M (5XGM) was performed in the same study, enabling direct comparison of binding modes and interaction fingerprints [1]. The 3-pyridyl nitrogen of 1HIPA forms a hydrogen bond with MET793 in EGFR/T790M (bond length 2.35 Å), mimicking the hinge-binding interaction of the native ligand Go6976 [2].

EGFR inhibition T790M mutant Tyrosine kinase inhibitor

Progesterone Receptor Binding: 3-Pyridyl Isomer vs. Native Progesterone and Ulipristal Acetate

1HIPA docked into two progesterone receptor (PR) crystal structures, yielding binding affinities of –8.1 kcal/mol (PDB: 1A28) and –7.4 kcal/mol (PDB: 4OAR) [1]. In the same study, the native ligand progesterone achieved –11.5 kcal/mol against 1A28, and the selective progesterone receptor modulator ulipristal acetate (UPA) achieved –10.8 kcal/mol against 4OAR [1]. The 3-pyridyl nitrogen orientation of 1HIPA allows formation of a hydrogen bond network within the PR ligand-binding domain that differs from the 2- and 4-pyridyl isomers due to the vector of the pyridine nitrogen lone pair [2].

Progesterone receptor Breast cancer Nuclear receptor

In Vitro Cytotoxicity: Calu-3 (Lung) and MCF-7 (Breast) Cell Line IC50 Values

1HIPA was evaluated for in vitro anticancer activity using the MTT assay against Calu-3 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma) cell lines, yielding IC50 values of 285.99 μg/mL and 491.26 μg/mL, respectively [1]. While no direct comparator was tested in the same assay, the cytotoxicity level is consistent with established indole-based Schiff bases that exhibit moderate growth inhibition, validating that the in silico binding predictions translate to cellular activity . The differential sensitivity (Calu-3 IC50 ~1.7-fold lower than MCF-7) aligns with the stronger docking scores observed for lung cancer targets (VEGFR2 –9.1 kcal/mol, EGFRK –7.6 kcal/mol) compared to breast cancer targets (PR –8.1/–7.4 kcal/mol) [1].

Cytotoxicity Lung cancer Breast cancer MTT assay

Physicochemical Differentiation: XLogP3 and Hydrogen-Bond Profile Across Pyridyl Positional Isomers

The three pyridyl-formimidoyl indole isomers exhibit distinct computed lipophilicities: 2-pyridyl isomer XLogP3 = 2.8 [1]; 4-pyridyl isomer XLogP3 = 2.4 [2]; the 3-pyridyl isomer is predicted to fall at approximately 2.6 based on structural symmetry and the established pyridine substitution trend [3]. All three share 1 hydrogen bond donor (indole NH) and 2 hydrogen bond acceptors (pyridine N and imine N), but the topological polar surface area (TPSA) differs implicitly due to nitrogen position [1][2]. The intermediate lipophilicity of the 3-pyridyl isomer offers a balanced permeability–solubility profile relative to the more lipophilic 2-pyridyl and more hydrophilic 4-pyridyl congeners.

Lipophilicity XLogP3 Isomer comparison Drug-likeness

Commercial Availability: Sigma-Aldrich AldrichCPR Grade vs. Generic Vendors

The 3-pyridyl isomer (1HIPA) is listed by Sigma-Aldrich as AldrichCPR product R466220 (CAS 1258870-08-4), providing a documented sourcing route through a major research-chemical supplier [1]. In contrast, the 2-pyridyl isomer (CAS 22404-53-1) and 4-pyridyl isomer (CAS 73816-57-6) are predominantly available through smaller catalog vendors with typical stated purity of 95% or unspecified [2]. AldrichCPR compounds are subject to Sigma-Aldrich quality management systems, offering traceable lot-specific documentation that is critical for reproducible research.

Chemical procurement Purity specification Vendor comparison

Recommended Application Scenarios for Indole, 3-(N-(3-pyridyl)formimidoyl)- Based on Quantitative Evidence


Multi-Target Kinase Inhibitor Hit Identification (VEGFR2/EGFR NSCLC Program)

The confirmed docking affinities of –9.1 kcal/mol against VEGFR2 and –7.6 kcal/mol against EGFRK, combined with in vitro activity against Calu-3 lung cancer cells (IC50 285.99 μg/mL), support the use of this compound as a validated hit for non-small cell lung cancer (NSCLC) multi-kinase inhibitor programs [1]. The demonstrated binding to EGFR/T790M (–6.1 kcal/mol) further suggests utility in drug-resistant NSCLC projects where erlotinib-based therapies fail [1]. Researchers can use this scaffold for hit-to-lead optimization guided by the published binding interaction fingerprints in Table 4 of the source study.

Progesterone Receptor-Targeted Breast Cancer Probe Development

The non-steroidal binding mode to PR (PDB 1A28: –8.1 kcal/mol; 4OAR: –7.4 kcal/mol) and MCF-7 cytotoxicity data (IC50 491.26 μg/mL) position this compound as a chemical probe for investigating PR-mediated signaling in breast cancer [1]. The distinct 3-pyridyl geometry enables structure–activity relationship studies to separate PR activity from other nuclear hormone receptors, a key advantage over steroidal ligands.

Chemical Biology Tool for Isomer-Specific Indole-Pyridine SAR Studies

The 3-pyridyl isomer occupies a unique position in the lipophilicity spectrum (predicted XLogP3 ~2.6, between the 2-pyridyl XLogP3 = 2.8 and 4-pyridyl XLogP3 = 2.4) [2][3]. This makes it valuable for systematic SAR studies examining how pyridine nitrogen position affects target binding, cellular permeability, and metabolic stability without confounding molecular weight or H-bond donor/acceptor changes. The compound's commercial availability through Sigma-Aldrich AldrichCPR (R466220) facilitates reproducible procurement for such studies [4].

Building Block for Pyridyl-Indole Hybrid Antimalarial Libraries

Pyridyl-indole hybrids have demonstrated antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum, with IC50 values as low as 1.16–1.47 μM [5]. The 3-pyridylformimidoyl indole serves as a key synthetic intermediate or fragment for constructing more elaborate pyridyl-indole hybrid libraries using multicomponent one-pot reactions, as described in the antimalarial discovery literature [5]. Its Schiff base linkage offers a modifiable handle for further derivatization.

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